1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole
Overview
Description
1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, an iodine atom, and a methyl group attached to an indole ring
Mechanism of Action
Target of Action
Similar compounds such as benzenesulfinic acid have been found to interact with the oxysterols receptor lxr-beta . This receptor plays a crucial role in controlling cholesterol, fatty acid, and glucose homeostasis.
Mode of Action
It’s worth noting that amines, which are structurally similar to indoles, are known to act as nucleophiles, forming bonds with a variety of electrophiles . They can undergo reactions such as acylation, forming amides .
Biochemical Pathways
For instance, the synthesis of folic acid from para-aminobenzoic acid (PABA) can be inhibited by sulfonamides, which are structurally similar to sulfonyl compounds .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
The reactions of amines can lead to the formation of various products, such as imines and enamines . These products can have various effects on cellular function and metabolism.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the reactivity and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent steps may include halogenation to introduce the iodine atom and sulfonation to attach the benzenesulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom or other functional groups.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Iodine-containing derivatives, such as iodoindoles.
Reduction: Reduced forms of the compound, such as deiodinated derivatives.
Substitution: Substituted indoles with different functional groups.
Scientific Research Applications
1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole can be compared to other similar compounds, such as:
1-(Benzenesulfonyl)-2-methylindole: Lacks the iodine atom.
6-Iodo-2-methylindole: Lacks the benzenesulfonyl group.
1-(Benzenesulfonyl)-6-iodoindole: Lacks the methyl group.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-iodo-2-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2S/c1-11-9-12-7-8-13(16)10-15(12)17(11)20(18,19)14-5-3-2-4-6-14/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJUAMRMKSCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249972 | |
Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-55-0 | |
Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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